molecular formula C14H14N6O2 B2972155 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide CAS No. 2034599-02-3

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide

Cat. No.: B2972155
CAS No.: 2034599-02-3
M. Wt: 298.306
InChI Key: IYKVPNIWEWXMAD-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The starting material for the synthesis could be 2,3-dichloropyrazine, which is commercially available . The hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate in the presence of the starting material in ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolo[4,3-a]pyrazine core . The structure of these compounds was characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Advantages and Limitations for Lab Experiments

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide has several advantages for lab experiments, including its high potency and specificity, reproducibility of synthesis, and scalability. However, the compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be carefully considered when designing experiments using the compound.

Future Directions

There are several future directions for the study of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide. Some potential areas of research include the development of novel therapeutics based on the compound, the elucidation of its mechanism of action on specific enzymes and signaling pathways, and the exploration of its potential applications in various diseases. Additionally, further studies are needed to investigate the compound's toxicity and pharmacokinetics in vivo, as well as its potential interactions with other drugs and compounds. Overall, the study of this compound has the potential to lead to the development of novel therapeutics and the advancement of our understanding of biochemical and physiological processes.

Synthesis Methods

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide involves the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde with 2-aminomethylpyridine in the presence of a suitable solvent and a catalyst. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity. The synthesis method has been optimized and validated through various studies, and it has been found to be reproducible and scalable.

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound has been found to exhibit potent inhibitory activity against various enzymes, including kinases and phosphodiesterases. It has also been found to modulate various signaling pathways, including the cAMP and MAPK pathways. These properties make this compound a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)8-7-16-14)9-17-13(21)10-5-3-4-6-15-10/h3-8H,2,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVPNIWEWXMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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